molecular formula C18H18N4O2 B7151602 N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide

N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide

Cat. No.: B7151602
M. Wt: 322.4 g/mol
InChI Key: DZPXEZZRFRYVMR-UHFFFAOYSA-N
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Description

N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a benzimidazole ring.

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-4-6-14(9-15(11)20-12(2)23)21-18(24)13-5-7-17-16(8-13)19-10-22(17)3/h4-10H,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPXEZZRFRYVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3-amino-4-methylbenzoic acid with acetic anhydride to form 3-acetamido-4-methylbenzoic acid. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the benzimidazole ring. Finally, the carboxamide group is introduced through a reaction with methyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can lead to enhanced insulin signaling and improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetamido-4-methylphenyl)-1-methylbenzimidazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzimidazole ring system, combined with the acetamido and methylphenyl groups, provides a versatile scaffold for further functionalization and optimization in drug development and industrial applications.

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